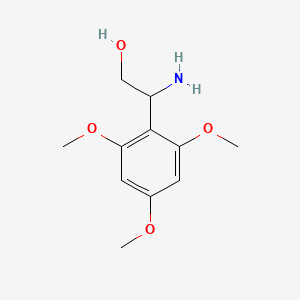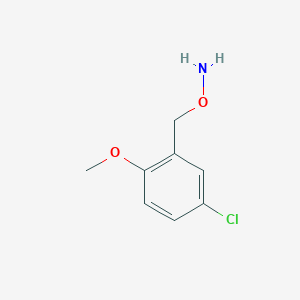
o-(5-Chloro-2-methoxybenzyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(5-Chloro-2-methoxybenzyl)hydroxylamine: is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . This compound is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with a chlorine atom and a methoxy group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-(5-Chloro-2-methoxybenzyl)hydroxylamine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: o-(5-Chloro-2-methoxybenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: o-(5-Chloro-2-methoxybenzyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It is employed in the formation of oximes and hydrazones, which are important in organic synthesis .
Biology: In biological research, this compound is used to study the effects of hydroxylamine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: It is used as a building block in the synthesis of pharmaceutical intermediates .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of o-(5-Chloro-2-methoxybenzyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound can also undergo redox reactions, where it can be oxidized or reduced, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
o-(4-Methoxybenzyl)hydroxylamine: Similar structure but with a methoxy group at the 4-position instead of the 5-position.
5-Chloro-2-methoxyaniline: Similar structure but with an amino group instead of a hydroxylamine group.
O-Benzoylhydroxylamines: Compounds with a benzoyl group attached to the hydroxylamine.
Uniqueness: o-(5-Chloro-2-methoxybenzyl)hydroxylamine is unique due to the presence of both a chlorine atom and a methoxy group on the benzyl ring, which can influence its reactivity and the types of reactions it undergoes.
Eigenschaften
Molekularformel |
C8H10ClNO2 |
|---|---|
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
O-[(5-chloro-2-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10ClNO2/c1-11-8-3-2-7(9)4-6(8)5-12-10/h2-4H,5,10H2,1H3 |
InChI-Schlüssel |
GFGYMCCYOCCAON-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)
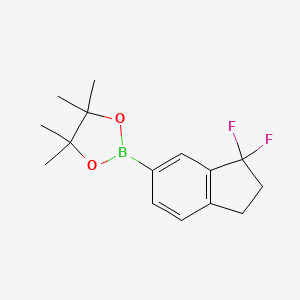


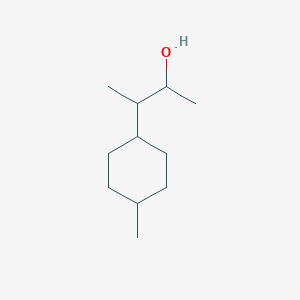

![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)
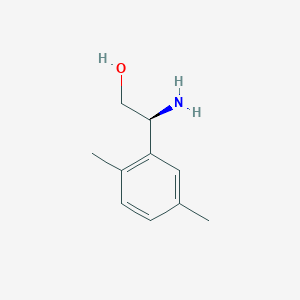
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)




